N-Boc-(R)-2-アミノ-3-メトキシ-1-プロパノール

説明

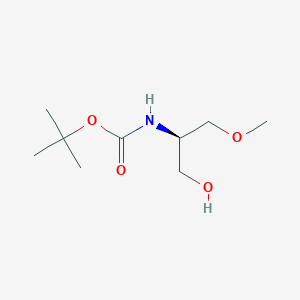

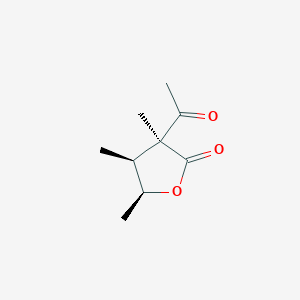

N-Boc-(R)-2-Amino-3-methoxy-1-propanol is a useful research compound. Its molecular formula is C9H19NO4 and its molecular weight is 205.25 g/mol. The purity is usually 95%.

The exact mass of the compound N-Boc-(R)-2-Amino-3-methoxy-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Boc-(R)-2-Amino-3-methoxy-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-(R)-2-Amino-3-methoxy-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

N-Boc脱保護

N-Boc基は、合成有機化学における多段階反応やペプチド合成において最も広く使用されているアミン保護基の1つです . Boc基を除去するための従来の方法には、高酸性、高価な試薬の使用、過剰な量の触媒と有害な溶媒の使用、および高温など、いくつかの欠点があります . そのため、Boc除去を実際的でクリーンなものにし、潜在的な影響を最小限に抑えるために、より多くの努力を段階的に強化する必要があります .

N-Boc脱保護のための持続可能な方法

N-Boc脱保護のための効率的で持続可能な方法が、反応媒体と触媒の両方として使用されるコリン塩化物/p-トルエンスルホン酸深共晶溶媒(DES)を用いて報告されています . 採用された条件により、さまざまなN-Boc誘導体の脱保護を優れた収率で実現できます .

アミンの連続N-Boc脱保護

N-Boc脱保護(deBoc)は、医薬品研究開発および医薬品製造において一般的な反応です . 触媒を使用すると、必要な反応温度が低下し、不均一触媒により、低沸点溶媒を使用して連続フロー反応器で反応を実施できます .

固体ブレンステッド酸触媒の使用

簡便な固体ブレンステッド酸触媒は、追加の処理ステップなしで、アミンの連続的なN-Boc脱保護を実現するために使用されてきました . THFを溶媒として使用する場合、H-BEAゼオライトは、140℃で1分未満の滞留時間で、多くの芳香族および脂肪族アミンの高収率を提供します .

アミンのBOC保護

さまざまな脂肪族および芳香族アミン、アミノ酸、およびアミノアルコールのほぼ定量的BOC保護のための、触媒および溶媒を含まない媒体における穏やかな反応条件下でのグリーンで環境に優しい経路が報告されています

作用機序

Target of Action

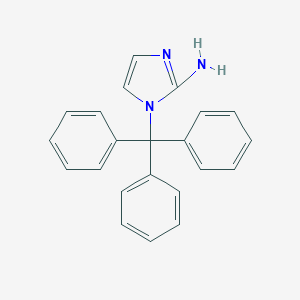

N-Boc-®-2-Amino-3-methoxy-1-propanol, also known as Carbamic acid, [(1R)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups in biomolecules, preventing them from reacting with other substances during the synthesis process . This is achieved through a process known as N-Boc protection, where the compound forms a stable complex with the amine group . This complex can be easily removed under a variety of conditions, allowing the amine group to participate in subsequent reactions .

Biochemical Pathways

The N-Boc protection and deprotection processes are key steps in many biochemical pathways, particularly in peptide synthesis . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines .

Pharmacokinetics

The pharmacokinetics of N-Boc-®-2-Amino-3-methoxy-1-propanol are largely determined by the conditions under which the N-Boc protection and deprotection processes occur . These processes can be carried out under a variety of conditions, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The primary result of the action of N-Boc-®-2-Amino-3-methoxy-1-propanol is the protection of amine groups, allowing for more controlled and selective chemical reactions . This can lead to the synthesis of a wide variety of compounds, including peptides and other biomolecules .

Action Environment

The action of N-Boc-®-2-Amino-3-methoxy-1-propanol can be influenced by various environmental factors. For example, the use of different catalysts can affect the efficiency and selectivity of the N-Boc protection and deprotection processes . Additionally, the reaction medium can also play a role, with some studies suggesting that certain solvents can enhance the efficiency of these processes .

特性

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJWKLWQJMPMM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183793-49-9 | |

| Record name | N-Boc-(R)-2-amino-3-methoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B68139.png)

![1H-Pyrrolo[2,3-b]pyridin-1-ol](/img/structure/B68140.png)

![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)